

Application of Isopropyl Lauroyl Sarcosinate in Nanoemulsion Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl lauroyl sarcosinate*

Cat. No.: B1623833

[Get Quote](#)

Introduction

Nanoemulsions are advanced drug delivery systems characterized by droplet sizes in the nanometer range (typically 20-200 nm).^{[1][2]} These systems are thermodynamically stable, transparent or translucent, and offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of the drug from degradation, and improved permeation across biological membranes.^{[1][3][4]} The formulation of a stable and effective nanoemulsion requires a careful selection of an oil phase, a surfactant, and often a co-surfactant.

Isopropyl lauroyl sarcosinate (ILS) is an amino acid-based, non-ionic surfactant and emollient.^{[5][6]} Its amphiphilic nature, stemming from a hydrophobic lauroyl chain and a hydrophilic sarcosinate head group with an isopropyl ester, makes it a promising candidate for use in nanoemulsion formulations.^{[6][7]} While direct and extensive research on the application of **Isopropyl lauroyl sarcosinate** in nanoemulsion drug delivery is limited, its known properties as a solubilizer for poorly soluble ingredients and its skin conditioning effects suggest its potential utility, particularly in topical and transdermal delivery systems.^{[5][6]} **Isopropyl lauroyl sarcosinate** can potentially act as a primary surfactant or a co-surfactant to reduce the interfacial tension between the oil and water phases, thereby facilitating the formation of fine nano-sized droplets and enhancing the stability of the nanoemulsion.

This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of a hypothetical nanoemulsion system utilizing **Isopropyl**

lauroyl sarcosinate for the delivery of a lipophilic drug.

Data Presentation

Table 1: Physicochemical Properties of **Isopropyl Lauroyl Sarcosinate**

Property	Value	Reference
Chemical Formula	C18H35NO3	[5][8][9]
Molecular Weight	313.48 g/mol	[5][8]
Appearance	Colorless or pale yellow viscous liquid	[6]
Solubility	Poorly soluble in water (25µg/L at 20°C)	[5][8]
LogP	5.8 at 25°C	[5][8]
Function	Skin conditioning agent, emollient, solubilizer	[5][6]

Table 2: Hypothetical Formulation Composition of an **Isopropyl Lauroyl Sarcosinate**-Based Nanoemulsion

Component	Function	Concentration (% w/w)
Lipophilic Drug	Active Pharmaceutical Ingredient	1.0
Isopropyl Myristate	Oil Phase	10.0
Isopropyl Lauroyl Sarcosinate	Surfactant/Co-surfactant	15.0
Polysorbate 80	Surfactant	10.0
Propylene Glycol	Co-surfactant/Humectant	5.0
Deionized Water	Aqueous Phase	59.0

Table 3: Expected Physicochemical Characterization of the Optimized Nanoemulsion

Parameter	Expected Value
Droplet Size (nm)	50 - 150
Polydispersity Index (PDI)	< 0.3
Zeta Potential (mV)	-20 to -30
Drug Loading (%)	> 95
Encapsulation Efficiency (%)	> 90
pH	5.5 - 6.5
Viscosity (cP)	10 - 50

Experimental Protocols

Protocol 1: Preparation of Isopropyl Lauroyl Sarcosinate-Based Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.

Materials:

- Lipophilic drug
- Isopropyl myristate (Oil phase)
- **Isopropyl lauroyl sarcosinate** (Surfactant/Co-surfactant)
- Polysorbate 80 (Surfactant)
- Propylene glycol (Co-surfactant)
- Deionized water (Aqueous phase)
- Magnetic stirrer
- Vortex mixer

Procedure:

- Preparation of the Oil Phase:
 - Accurately weigh the lipophilic drug and dissolve it in isopropyl myristate with the aid of gentle heating (if necessary) and stirring until a clear solution is obtained.
 - Add **Isopropyl lauroyl sarcosinate**, Polysorbate 80, and propylene glycol to the oil-drug mixture.
 - Mix thoroughly using a vortex mixer to ensure a homogenous oil phase.
- Preparation of the Aqueous Phase:
 - Accurately measure the required amount of deionized water.
- Formation of the Nanoemulsion:
 - Place the oil phase on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).
 - Slowly add the aqueous phase dropwise to the oil phase with continuous stirring.
 - Observe for the formation of a clear or translucent nanoemulsion.
 - Continue stirring for an additional 30 minutes to ensure the formation of a stable nanoemulsion.
- Characterization:
 - Characterize the prepared nanoemulsion for droplet size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency using appropriate analytical techniques.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to evaluate the release of the drug from the nanoemulsion using a dialysis bag method.

Materials:

- Drug-loaded nanoemulsion
- Phosphate buffered saline (PBS), pH 7.4 (Release medium)
- Dialysis membrane (e.g., MWCO 12-14 kDa)
- Magnetic stirrer with a heating plate
- Beakers
- Syringes and needles
- HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

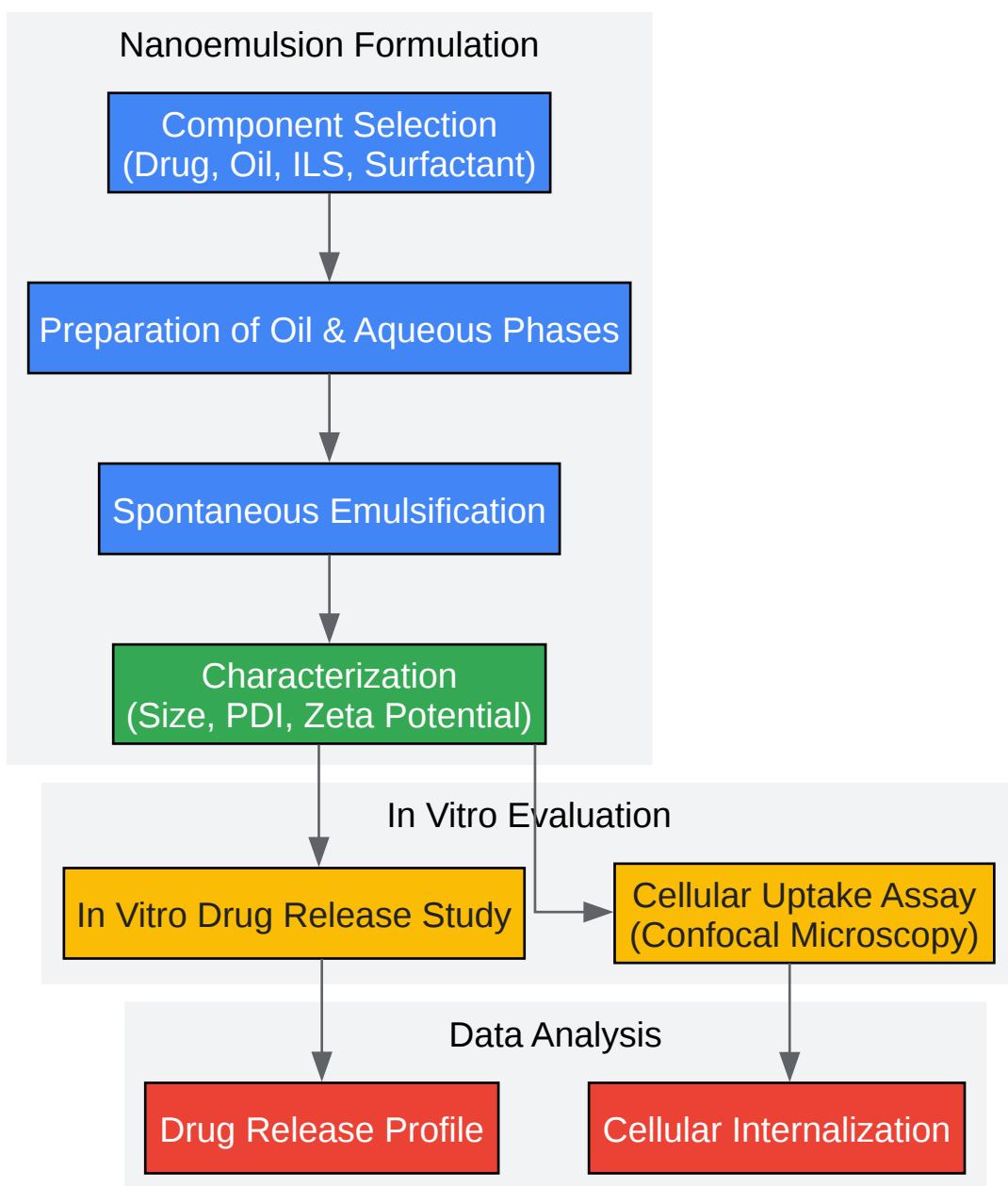
- Preparation of the Dialysis Setup:
 - Soak the dialysis membrane in the release medium for at least 12 hours before use.
 - Accurately measure a specific volume (e.g., 2 mL) of the drug-loaded nanoemulsion and place it inside the dialysis bag.
 - Securely tie both ends of the dialysis bag.
- Drug Release Study:
 - Place the dialysis bag in a beaker containing a known volume (e.g., 100 mL) of pre-warmed (37°C) release medium (PBS, pH 7.4).
 - Place the beaker on a magnetic stirrer and maintain the temperature at $37 \pm 0.5^\circ\text{C}$ with continuous stirring (e.g., 100 rpm).
 - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
 - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

- Sample Analysis:
 - Analyze the withdrawn samples for drug content using a validated HPLC or UV-Vis spectrophotometric method.
 - Calculate the cumulative percentage of drug released at each time point.

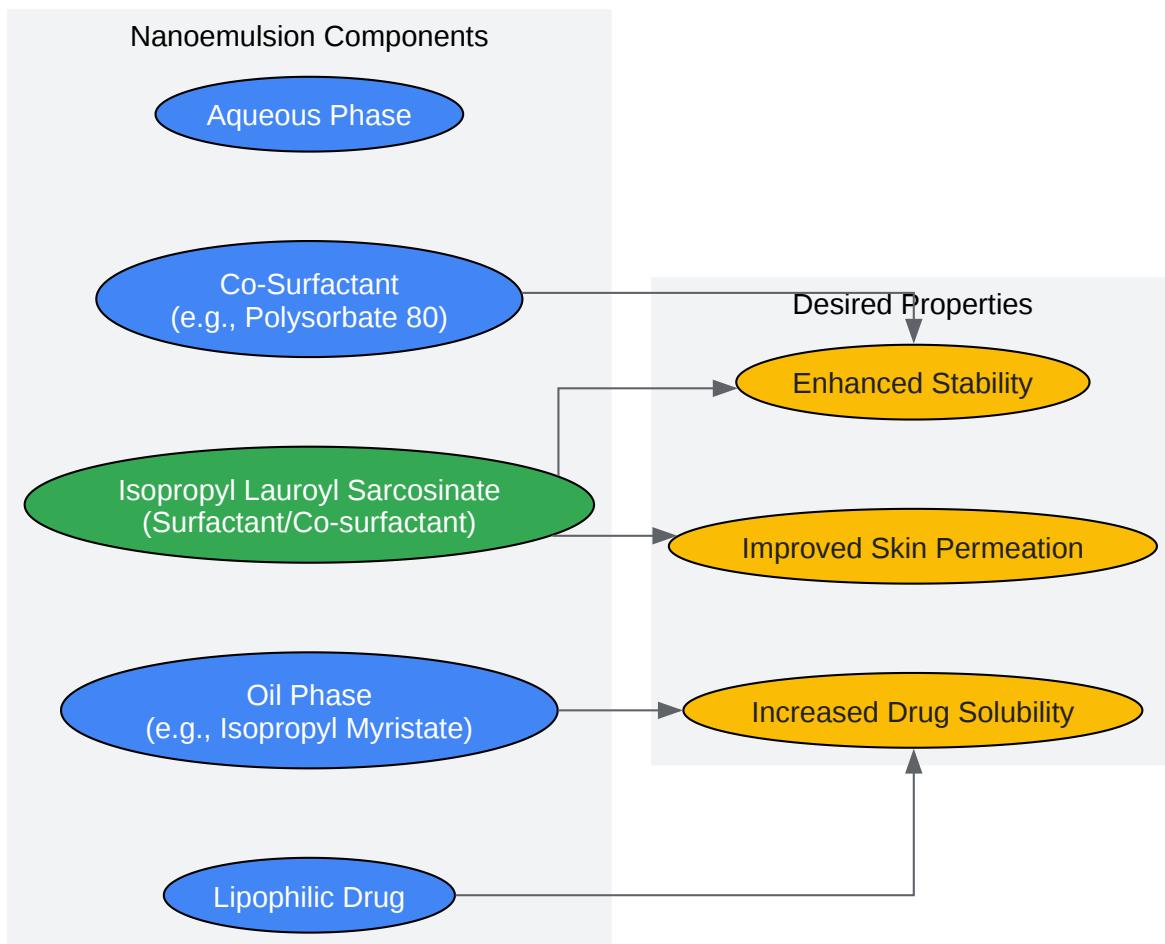
Protocol 3: Cellular Uptake Assay

This protocol describes a method to assess the cellular uptake of the nanoemulsion using a fluorescently labeled formulation and confocal laser scanning microscopy (CLSM).

Materials:


- Fluorescently labeled nanoemulsion (e.g., using Nile Red or Coumarin 6)
- Human keratinocyte cell line (e.g., HaCaT)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate buffered saline (PBS)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Confocal Laser Scanning Microscope (CLSM)
- Cell culture plates

Procedure:


- Cell Culture:
 - Culture HaCaT cells in the appropriate medium in a suitable culture vessel (e.g., 6-well plate with glass coverslips) until they reach 70-80% confluence.
- Treatment with Nanoemulsion:
 - Remove the culture medium and wash the cells twice with PBS.

- Add fresh culture medium containing the fluorescently labeled nanoemulsion at a predetermined concentration.
- Incubate the cells for a specific period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.
- Cell Staining and Fixation:
 - After incubation, remove the nanoemulsion-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoemulsion.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the cells twice with PBS.
 - Stain the cell nuclei by incubating with DAPI solution for 10 minutes.
 - Wash the cells again with PBS.
- Imaging:
 - Mount the coverslips on a glass slide.
 - Visualize the cellular uptake of the fluorescently labeled nanoemulsion using a CLSM. The fluorescent dye from the nanoemulsion and the DAPI from the nucleus will be excited at their respective wavelengths.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for nanoemulsion formulation and evaluation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Nanoemulsion for Solubilization, Stabilization, and In Vitro Release of Pterostilbene for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ISOPROPYL LAUROYL SARCOSINATE CAS#: 230309-38-3 [m.chemicalbook.com]
- 6. Isopropyl Lauroyl Sarcosinate | Cosmetic Ingredients Guide [ci.guide]
- 7. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 8. 230309-38-3 CAS MSDS (ISOPROPYL LAUROYL SARCOSINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Isopropyl lauroyl sarcosinate | C18H35NO3 | CID 9926846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Isopropyl Lauroyl Sarcosinate in Nanoemulsion Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1623833#application-of-isopropyl-lauroyl-sarcosinate-in-nanoemulsion-drug-delivery>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com